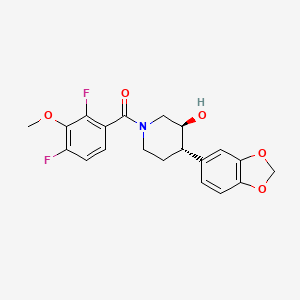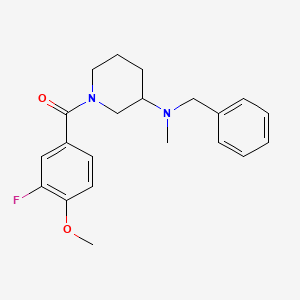![molecular formula C19H23N3O B3818230 N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B3818230.png)
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide
Overview
Description
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including as a therapeutic agent in the treatment of cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A involves binding to the ATP-binding site of the protein kinase C (PKC) family of enzymes. This binding inhibits the activity of PKC, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. In cancer cells, the inhibition of PKC activity by N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A leads to the induction of apoptosis and inhibition of angiogenesis and metastasis. In neurological cells, the inhibition of PKC activity by N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A leads to the reduction of inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to induce apoptosis, inhibit angiogenesis, and suppress metastasis. In neurological cells, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to reduce inflammation and oxidative stress in the brain, leading to neuroprotection. In animal models, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to inhibit tumor growth and improve neurological function.
Advantages and Limitations for Lab Experiments
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has several advantages for lab experiments, including its stability, solubility, and specificity for PKC enzymes. However, there are also limitations to using N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
There are several future directions for research on N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A. One direction is to further investigate its potential as a therapeutic agent in the treatment of cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interaction with other cellular pathways. Additionally, future studies should focus on optimizing the dosage and administration route of N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A and evaluating its safety and toxicity in vivo.
Scientific Research Applications
N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been studied for its potential use in various applications, including as a therapeutic agent in the treatment of cancer and neurological disorders. In cancer research, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing metastasis. In neurological research, N-(5-{3-[1-(dimethylamino)ethyl]phenyl}pyridin-2-yl)cyclopropanecarboxamide A has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
properties
IUPAC Name |
N-[5-[3-[1-(dimethylamino)ethyl]phenyl]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13(22(2)3)15-5-4-6-16(11-15)17-9-10-18(20-12-17)21-19(23)14-7-8-14/h4-6,9-14H,7-8H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLMXXQUDQOCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CN=C(C=C2)NC(=O)C3CC3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{3-[1-(Dimethylamino)ethyl]phenyl}pyridin-2-YL)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3818147.png)
![methyl 5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3818155.png)
![methyl 5-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3818163.png)
![4,6-dimethyl-3-{[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B3818174.png)
![4-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-1-piperidinecarboxamide](/img/structure/B3818178.png)
![2-(1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B3818186.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3818192.png)
![2-(3-furoyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818201.png)

![6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3818224.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3818235.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-6-piperidin-1-ylpyrimidin-4-amine](/img/structure/B3818250.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818256.png)